Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a diethyl ester group, two methyl groups, a 4-methylphenyl group, a 3-nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential as calcium channel blockers, which can be used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives often involves interaction with specific molecular targets. For example, as a potential calcium channel blocker, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a dihydropyridine core.
Nicardipine: A dihydropyridine derivative used in the treatment of hypertension.
Uniqueness
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups on the phenyl rings can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N2O6 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28N2O6/c1-6-33-25(29)22-17(4)27(20-13-11-16(3)12-14-20)18(5)23(26(30)34-7-2)24(22)19-9-8-10-21(15-19)28(31)32/h8-15,24H,6-7H2,1-5H3 |
InChI Key |
OBZVDUIVZZESDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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